molecular formula C11H19NO3 B8055407 Tert-butyl (1R,2R,4R)-2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate

Tert-butyl (1R,2R,4R)-2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate

Cat. No.: B8055407
M. Wt: 213.27 g/mol
InChI Key: WKKIHGBRNBOCMB-IWSPIJDZSA-N
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Description

Tert-butyl (1R,2R,4R)-2-hydroxy-7-azabicyclo[221]heptane-7-carboxylate is a bicyclic compound featuring a tert-butyl ester group This compound is notable for its rigid bicyclic structure, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,2R,4R)-2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclic precursor, such as a 7-azabicyclo[2.2.1]heptane derivative.

    Functional Group Introduction: The hydroxyl group is introduced at the 2-position through selective oxidation or hydrolysis reactions.

    Esterification: The carboxylate group is esterified with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1R,2R,4R)-2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for amination reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halides or amines.

Scientific Research Applications

Tert-butyl (1R,2R,4R)-2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (1R,2R,4R)-2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (1R,2S,4S)-2-{[(benzyloxy)carbonyl]amino}-7-azabicyclo[2.2.1]heptane-7-carboxylate
  • Tert-butyl (1R,2R,4S)-rel-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate

Uniqueness

Tert-butyl (1R,2R,4R)-2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs. The presence of the hydroxyl group at the 2-position and the tert-butyl ester group are key features that differentiate it from similar compounds.

Properties

IUPAC Name

tert-butyl (1R,2R,4R)-2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-4-5-8(12)9(13)6-7/h7-9,13H,4-6H2,1-3H3/t7-,8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKIHGBRNBOCMB-IWSPIJDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@@H]1[C@@H](C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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